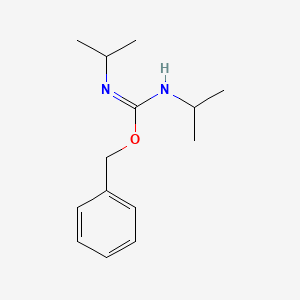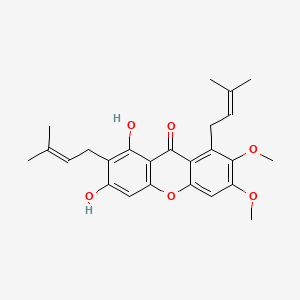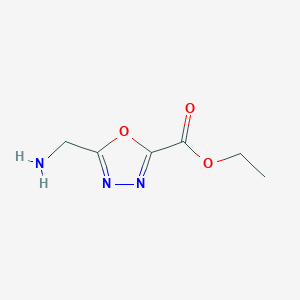
o-Benzyl-n,n'-diisopropylisourea
Descripción general
Descripción
O-Benzyl-N,N'-diisopropylisourea: is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.34 g/mol. This compound is typically used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-Benzyl-N,N'-diisopropylisourea can be synthesized through the reaction of benzyl isocyanate with diisopropylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
O-Benzyl-N,N'-diisopropylisourea undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form benzyl isocyanate derivatives.
Reduction: : Reduction reactions can lead to the formation of amines.
Substitution: : It can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like alcohols and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Benzyl isocyanate derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Various substituted benzyl compounds.
Aplicaciones Científicas De Investigación
O-Benzyl-N,N'-diisopropylisourea is widely used in scientific research due to its versatility in organic synthesis. It is employed in the preparation of various intermediates and final products in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: : Used as a reagent in the synthesis of complex organic molecules.
Biology: : Employed in the modification of biomolecules and in biochemical assays.
Medicine: : Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: : Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which O-Benzyl-N,N'-diisopropylisourea exerts its effects involves its reactivity as a carbamimidate. It acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparación Con Compuestos Similares
O-Benzyl-N,N'-diisopropylisourea is similar to other carbamimidates and benzyl derivatives, but it has unique properties that make it particularly useful in certain applications. Some similar compounds include:
Benzyl isocyanate
N,N'-Diisopropylurea
Benzyl carbamate
These compounds share structural similarities but differ in their reactivity and applications.
Propiedades
IUPAC Name |
benzyl N,N'-di(propan-2-yl)carbamimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)15-14(16-12(3)4)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJDVAQGUYGUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














